molecular formula C14H18O3 B1396920 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester CAS No. 445483-76-1

3-(4-Formyl-phenyl)-propionic acid tert-butyl ester

Cat. No.: B1396920
CAS No.: 445483-76-1
M. Wt: 234.29 g/mol
InChI Key: HCDFDOWBTQTZSN-UHFFFAOYSA-N
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Description

3-(4-Formyl-phenyl)-propionic acid tert-butyl ester is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a propionic acid moiety esterified with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester typically involves the esterification of 3-(4-Formylphenyl)-propionic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Formyl-phenyl)-propionic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-(4-Carboxyphenyl)-propionic acid tert-butyl ester.

    Reduction: 3-(4-Hydroxymethylphenyl)-propionic acid tert-butyl ester.

    Substitution: 3-(4-Nitrophenyl)-propionic acid tert-butyl ester or 3-(4-Halophenyl)-propionic acid tert-butyl ester.

Scientific Research Applications

3-(4-Formyl-phenyl)-propionic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Formyl-phenyl)-propionic acid tert-butyl ester depends on the specific application. In organic synthesis, the compound acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The formyl group can participate in nucleophilic addition reactions, while the ester moiety can be hydrolyzed by esterases.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Formylphenyl)-propionic acid methyl ester: Similar structure but with a methyl ester instead of a tert-butyl ester.

    3-(4-Formylphenyl)-propionic acid ethyl ester: Similar structure but with an ethyl ester instead of a tert-butyl ester.

    3-(4-Formylphenyl)-propionic acid isopropyl ester: Similar structure but with an isopropyl ester instead of a tert-butyl ester.

Uniqueness

3-(4-Formyl-phenyl)-propionic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and can influence the reactivity and stability of the compound. This makes it particularly useful in applications where controlled reactivity is desired, such as in the synthesis of complex organic molecules or in the development of materials with specific properties .

Properties

IUPAC Name

tert-butyl 3-(4-formylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-14(2,3)17-13(16)9-8-11-4-6-12(10-15)7-5-11/h4-7,10H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDFDOWBTQTZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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